molecular formula C17H15N3O3 B3002129 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide CAS No. 1210490-65-5

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide

Cat. No.: B3002129
CAS No.: 1210490-65-5
M. Wt: 309.325
InChI Key: DZAOBMFACFPBHM-UHFFFAOYSA-N
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Description

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an isoxazole ring, which is further connected to a picolinamide moiety. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

The compound N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide is part of the isoxazole family, which has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .

Cellular Effects

. These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not yet fully elucidated. Similar compounds have been shown to bind to proteins like BRD4, inhibiting their function and leading to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Picolinamide Moiety: The final step involves the coupling of the isoxazole derivative with picolinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide can be compared with other isoxazole derivatives such as:

    N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide: Similar structure but with a different position of the methoxy group.

    N-((5-(3-chlorophenyl)isoxazol-3-yl)methyl)picolinamide: Contains a chlorophenyl group instead of a methoxyphenyl group.

    N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide: Similar structure but with a benzamide moiety instead of picolinamide.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-14-6-4-5-12(9-14)16-10-13(20-23-16)11-19-17(21)15-7-2-3-8-18-15/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAOBMFACFPBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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